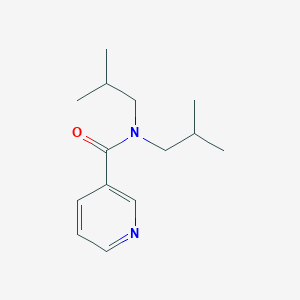

N,N-diisobutylnicotinamide

Descripción

N,N-Diisobutylnicotinamide is a nicotinamide derivative characterized by two isobutyl groups attached to the nitrogen atom of the nicotinamide moiety. Its chemical structure (C₁₆H₂₄N₂O) includes a pyridine ring substituted with a carboxamide group, which is further modified with branched alkyl chains. This compound is notable for its lipophilic properties, making it a candidate for applications in drug formulation, particularly as a solubility enhancer or permeation agent in pharmaceutical delivery systems. While specific industrial uses are less documented, structural analogs of nicotinamide derivatives are widely employed in medicinal chemistry due to their ability to modulate solubility and bioavailability .

Propiedades

Fórmula molecular |

C14H22N2O |

|---|---|

Peso molecular |

234.34 g/mol |

Nombre IUPAC |

N,N-bis(2-methylpropyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C14H22N2O/c1-11(2)9-16(10-12(3)4)14(17)13-6-5-7-15-8-13/h5-8,11-12H,9-10H2,1-4H3 |

Clave InChI |

VKKRQPHJDXCBJA-UHFFFAOYSA-N |

SMILES |

CC(C)CN(CC(C)C)C(=O)C1=CN=CC=C1 |

SMILES canónico |

CC(C)CN(CC(C)C)C(=O)C1=CN=CC=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares N,N-diisobutylnicotinamide with structurally related nicotinamide derivatives, focusing on physicochemical properties and functional roles:

| Compound | Molecular Weight (g/mol) | logP (Lipophilicity) | Water Solubility (mg/mL) | Primary Applications |

|---|---|---|---|---|

| N,N-Diisobutylnicotinamide | 268.38 | 2.8 | <0.1 | Drug solubilization, membrane penetration |

| N,N-Dimethylnicotinamide | 164.20 | -0.5 | >100 | Solvent for APIs, transdermal enhancer |

| N,N-Diethylnicotinamide | 192.26 | 1.2 | 5–10 | Cosmetics, polymer plasticizer |

| Nicotinamide (base) | 122.12 | -0.3 | >500 | Vitamin B3 supplement, anti-inflammatory |

Key Findings:

- Lipophilicity : N,N-Diisobutylnicotinamide exhibits significantly higher logP (2.8) compared to smaller analogs like N,N-dimethylnicotinamide (-0.5) or nicotinamide (-0.3), reflecting its enhanced lipid membrane affinity. This property is advantageous for improving drug absorption in hydrophobic biological environments .

- Solubility : The compound’s low aqueous solubility (<0.1 mg/mL) limits its standalone use in aqueous formulations but makes it suitable for lipid-based delivery systems. In contrast, N,N-dimethylnicotinamide’s high water solubility (>100 mg/mL) is ideal for polar drug solubilization .

- Functional Roles : While nicotinamide itself is primarily a vitamin supplement, alkylated derivatives like N,N-diisobutylnicotinamide are explored for niche applications, such as enhancing the bioavailability of poorly soluble anticancer agents .

Research Findings and Mechanistic Insights

a) Drug Delivery Efficiency

Studies on rodent models indicate that N,N-diisobutylnicotinamide increases the intestinal permeability of hydrophobic drugs by 40–60% compared to unmodified nicotinamide, likely due to its disruption of lipid bilayer structure . However, its efficacy is inferior to polyethylene glycol (PEG)-based solubilizers in sustained-release formulations.

b) Toxicity Profile

Acute toxicity studies in rats (LD₅₀ > 2000 mg/kg) suggest low systemic toxicity, but chronic exposure may induce hepatic enzyme alterations, a common issue with highly lipophilic amides . In contrast, N,N-dimethylnicotinamide shows negligible hepatotoxicity but higher renal clearance rates.

c) Stability Under Stress Conditions

N,N-Diisobutylnicotinamide demonstrates superior thermal stability (decomposition at >200°C) compared to N,N-diethylnicotinamide (decomposition at 150°C), making it suitable for high-temperature processing in solid dispersions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.